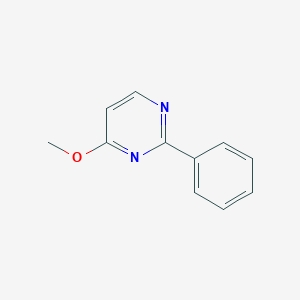

4-Methoxy-2-phenylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-10-7-8-12-11(13-10)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWDRRVMYUWAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355808 | |

| Record name | 4-methoxy-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33630-20-5 | |

| Record name | 4-methoxy-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methoxy 2 Phenylpyrimidine and Its Derivatives

Established Synthetic Routes to 4-Methoxy-2-phenylpyrimidine

Established methods for synthesizing this compound primarily involve the construction of the substituted pyrimidine (B1678525) ring followed by the introduction of the desired functional groups. These routes are often favored for their reliability and the availability of starting materials.

Etherification and Alkoxylation Strategies for the Methoxy (B1213986) Group

The introduction of the methoxy group at the C4 position of the 2-phenylpyrimidine (B3000279) scaffold is a crucial step. This is typically achieved through nucleophilic substitution reactions on a suitable precursor, such as a 4-halopyrimidine or a 4-hydroxypyrimidine (B43898).

One common strategy involves the etherification of 2-phenyl-4-pyrimidinol. This reaction can be carried out using a methylating agent in the presence of a base. Another prevalent method is the alkoxylation of a 4-halo-2-phenylpyrimidine, often 4-chloro-2-phenylpyrimidine (B179847), with sodium methoxide. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of halopyrimidines towards nucleophiles is a well-established principle in heterocyclic chemistry. For instance, the treatment of 2,4-dichloropyrimidine (B19661) with alcoholic ammonia (B1221849) leads to a mixture of aminodechlorinated products, demonstrating the susceptibility of the C4 position to nucleophilic attack. epdf.pub Similarly, the reaction of 2,4-dichloropyrimidines with alkoxides can regioselectively yield 2-chloro-4-alkoxypyrimidines. researchgate.net

A specific example is the reaction of 4,6-dichloro-2-phenylpyrimidine (B15210) with sodium methoxide, which can selectively substitute one of the chloro groups to introduce a methoxy group. The choice of solvent and temperature is critical to control the regioselectivity and prevent side reactions.

| Precursor | Reagent | Conditions | Product | Reference |

| 2-Phenyl-4-pyrimidinol | Methylating agent, Base | Varies | This compound | N/A |

| 4-Chloro-2-phenylpyrimidine | Sodium methoxide | Varies | This compound | |

| 2,4-Dichloropyrimidine | Sodium methoxide | Varies | 2-Chloro-4-methoxypyrimidine (B1349098) | researchgate.net |

Cross-Coupling Strategies for Phenyl Moiety Introduction (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used to introduce the phenyl group onto the pyrimidine ring. The Suzuki and Stille couplings are particularly prominent in this context.

The Suzuki coupling reaction involves the coupling of a halopyrimidine with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. researchgate.netnih.govresearchgate.net This method is favored for its mild reaction conditions and the commercial availability of a wide range of boronic acids. For instance, 5-bromo-2-phenylpyrimidine (B1286401) and 2-chloro-5-phenylpyrimidine (B1268893) have been synthesized via Suzuki coupling. researchgate.net The reaction can be performed on various halopyrimidines, including chloro, bromo, and iodo derivatives. Microwave-assisted Suzuki couplings have also been developed to accelerate the reaction. mdpi.com The synthesis of 4-phenyl-2-[3-(alkenyl/aryl)phenyl]pyrimidines has been achieved through a one-pot, three-component reaction that incorporates a Suzuki coupling step. researchgate.net

The Stille coupling reaction utilizes an organotin reagent, such as a phenylstannane, to couple with a halopyrimidine. nauka.gov.plcdnsciencepub.comwikipedia.orglibretexts.org This reaction is also catalyzed by a palladium complex. While organotin reagents are often highly toxic, the Stille reaction offers a broad scope and is compatible with many functional groups. libretexts.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.org The mechanism involves oxidative addition of the halopyrimidine to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org

| Coupling Reaction | Pyrimidine Substrate | Phenyl Source | Catalyst System | Product | Reference |

| Suzuki | Halopyrimidine (e.g., 4-chloropyrimidine) | Phenylboronic acid | Pd catalyst, Base | Phenylpyrimidine | researchgate.netnih.govresearchgate.net |

| Stille | Halopyrimidine (e.g., 4,6-dichloro-2-phenylpyrimidine) | Phenylstannane | Pd catalyst | Phenylpyrimidine | nauka.gov.plcdnsciencepub.com |

De Novo Synthesis Approaches for the Pyrimidine Core Bearing Methoxy and Phenyl Substituents

De novo synthesis involves the construction of the pyrimidine ring from acyclic precursors already bearing the required methoxy and phenyl substituents, or precursors that can be easily converted to them. This approach offers flexibility in introducing a variety of substituents onto the pyrimidine core. The biosynthesis of pyrimidines, which involves the formation of the ring from precursors like carbamoyl (B1232498) phosphate (B84403) and aspartate, provides a conceptual basis for these chemical syntheses. libretexts.orgdavuniversity.org

Condensation Reactions with Amidines and Activated Methylenes

A classic and versatile method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound or its equivalent (an activated methylene (B1212753) compound) with an amidine. semanticscholar.org To synthesize this compound, benzamidine (B55565) is the amidine of choice, providing the C2-phenyl group.

The three-carbon component can be a β-keto ester or a malonic ester derivative that incorporates a methoxy group at the appropriate position. For example, the condensation of benzamidine with ethyl 4-methoxy-3-oxobutanoate could, in principle, lead to the formation of the desired pyrimidine ring. chemicalbook.com The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which facilitates the cyclization. scialert.net Variations of this approach include the reaction of chalcones with benzamidine hydrochloride. rsc.org

Cyclization Reactions Involving Multi-component Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like this compound in a single step from three or more starting materials. google.com These reactions often proceed through a cascade of events, including condensation and cyclization.

For example, a three-component reaction could involve an aldehyde, a β-keto ester, and benzamidine. rsc.org A one-pot, three-component synthesis of 4-phenyl-2-[3-(alkynyl/alkenyl/aryl)phenyl]pyrimidine derivatives has been developed, which proceeds via Michael addition, cyclization, and subsequent C-C coupling reactions. researchgate.net Another strategy involves the [3+3] annulation of α,β-unsaturated ketones with benzamidine. researchgate.net The development of catalytic systems, including the use of pincer complexes, has enabled the synthesis of pyrimidines from amidines and alcohols through a multicomponent approach. rsc.org

Regioselective Synthesis and Positional Functionalization Strategies

The ability to selectively introduce or modify functional groups at specific positions of the pyrimidine ring is crucial for creating derivatives of this compound with desired properties. The inherent electronic nature of the pyrimidine ring, being electron-deficient, governs its reactivity towards nucleophiles, particularly at the 2-, 4-, and 6-positions.

Nucleophilic aromatic substitution (SNAr) is a primary tool for regioselective functionalization. researchgate.net Starting with a di- or tri-halopyrimidine, sequential reactions with different nucleophiles can lead to specifically substituted products. For example, the reaction of 2,4-dichloropyrimidine with nucleophiles often shows a preference for substitution at the C4 position. epdf.pubresearchgate.net This selectivity can be influenced by the nature of the nucleophile and the reaction conditions. Organolithium reagents have also been employed for the regioselective synthesis of substituted pyrimidines. researchgate.net

Furthermore, once the this compound core is assembled, the existing substituents can direct further functionalization. For instance, the phenyl ring can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the pyrimidine ring can influence the reactivity and regioselectivity of this process. The pyrimidine ring itself can also be subject to further reactions, such as N-oxidation, which can then enable subsequent functionalization at adjacent positions. thieme-connect.com

| Strategy | Precursor | Reagents | Outcome | Reference |

| Sequential SNAr | 2,4-Dichloropyrimidine | 1. Nucleophile A2. Nucleophile B | Regioselective disubstitution | epdf.pubresearchgate.net |

| Organolithium Addition | Halopyrimidine | Organolithium reagent | Introduction of a new substituent | researchgate.net |

| Boekelheide Rearrangement | Pyrimidine N-oxide | Acetic anhydride | Functionalization of an adjacent methyl group | thieme-connect.com |

Differential Reactivity of Halogenated Pyrimidine Precursors

The regioselective synthesis of this compound and its derivatives often commences from dihalogenated pyrimidine precursors. The inherent electronic asymmetry of the pyrimidine ring, further influenced by existing substituents, dictates the preferred site of nucleophilic attack.

A common precursor, 2,4-dichloropyrimidine, generally undergoes nucleophilic aromatic substitution (SNAr) preferentially at the C-4 position. researchgate.net This is attributed to the higher electrophilicity of the C-4 and C-6 positions due to the electron-withdrawing effect of the adjacent nitrogen atoms. However, the presence of other substituents can significantly alter this selectivity. wuxiapptec.com

For instance, in the case of a 2,4-dichloropyrimidine bearing an electron-donating group at the C-6 position, such as a methoxy or amino group, the regioselectivity of SNAr reactions can be reversed, favoring substitution at the C-2 position. wuxiapptec.com This is because the electron-donating group increases the electron density at the C-4 and C-6 positions, thereby making the C-2 position more electrophilic.

Conversely, the synthesis of this compound from 2,4-dichloro-6-phenylpyrimidine (B1267630) demonstrates a preference for nucleophilic attack at the C-4 position. researchgate.net The phenyl group at C-2 does not sufficiently alter the inherent reactivity pattern of the dichlorinated pyrimidine core.

Interestingly, the Suzuki coupling reaction of 2,4-dichloro-6-methoxypyrimidine (B105707) with phenylboronic acid has been shown to yield a mixture of 2-chloro-4-methoxy-6-phenylpyrimidine and 4-chloro-6-methoxy-2-phenylpyrimidine (B372846) with no significant regioselectivity. mdpi.comscispace.com This highlights that the choice of reaction type and catalyst system is as critical as the substrate's electronic properties in determining the final product distribution.

The following table summarizes the differential reactivity observed in the synthesis of substituted phenylpyrimidines from halogenated precursors.

| Precursor | Reagent/Reaction | Product(s) | Selectivity | Reference |

| 2,4-Dichloro-6-phenylpyrimidine | N-Methylpiperazine | 4-(4-Methylpiperazin-1-yl)-6-phenyl-2-chloropyrimidine and 2-(4-Methylpiperazin-1-yl)-6-phenyl-4-chloropyrimidine | 5:1 ratio (C-4 preferred) | researchgate.net |

| 2,4-Dichloro-6-methoxypyrimidine | Phenylboronic acid / Pd(PPh₃)₄ | 2-Chloro-4-methoxy-6-phenylpyrimidine and 4-Chloro-6-methoxy-2-phenylpyrimidine | No selectivity | mdpi.comscispace.com |

| 4,6-Dichloro-2-(4-(methylsulfonyl)phenyl)pyrimidine | Sodium methoxide | 4-Chloro-6-methoxy-2-(4-(methylsulfonyl)phenyl)pyrimidine | High (C-6 substitution) | nih.gov |

Controlled Functional Group Interconversion

Following the initial construction of the substituted pyrimidine core, controlled functional group interconversions (FGI) are employed to introduce further diversity and synthesize specific target molecules. These transformations involve the conversion of one functional group into another through reactions such as nucleophilic substitutions, oxidations, or reductions.

The remaining halogen on a chloropyrimidine intermediate serves as a versatile handle for introducing a wide array of functional groups. For example, the chloro group at the C-4 position of derivatives like 4-chloro-6-methoxy-2-phenylpyrimidine can be displaced by various nucleophiles, including amines, thiols, and alkoxides, to generate a library of compounds with diverse functionalities. google.com

Similarly, other functional groups on the pyrimidine ring or its substituents can be manipulated. For instance, an ethoxy group can undergo nucleophilic substitution, and a carboxylic acid moiety can be converted to esters or amides, providing avenues for further derivatization. These post-synthetic modifications are crucial for fine-tuning the properties of the final compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance efficiency. researchgate.netCurrent time information in Bangalore, IN. These approaches focus on the use of safer solvents, renewable starting materials, catalytic methods, and energy-efficient reaction conditions. Current time information in Bangalore, IN.

Multicomponent reactions (MCRs) represent a powerful strategy in green chemistry, allowing the synthesis of complex molecules like pyrimidines in a single step from three or more reactants, thereby reducing waste and improving atom economy. smolecule.com An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported as a sustainable method that liberates only hydrogen and water as byproducts. smolecule.com

Other green techniques employed in pyrimidine synthesis include:

Microwave-assisted synthesis: This method often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. Current time information in Bangalore, IN.

Use of greener solvents: Replacing hazardous organic solvents with water or ionic liquids, which are considered more environmentally benign, is a key aspect of green synthesis. Current time information in Bangalore, IN.

Catalysis: The use of reusable catalysts, including metal-based and organocatalysts, can improve reaction efficiency and reduce waste. researchgate.netmdpi.com Nickel-catalyzed dehydrogenative annulation of alcohols is another example of a sustainable route to pyrimidines. mdpi.com

While many of these green methodologies are reported for the general synthesis of pyrimidines, their application to the specific synthesis of this compound offers a promising direction for future research, aiming to develop more environmentally friendly and economically viable production processes.

Detailed Reaction Mechanisms and Chemical Transformations of 4 Methoxy 2 Phenylpyrimidine Derivatives

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pyrimidine derivatives. wikipedia.org In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. For 4-methoxy-2-phenylpyrimidine, the methoxy (B1213986) group at the C4-position can act as a leaving group, although it is generally considered a poor one. ntu.edu.sg The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing this intermediate. masterorganicchemistry.com

The reactivity of the pyrimidine ring in SNAr reactions is highly sensitive to the electronic and steric effects of its substituents. wuxiapptec.comrsc.org

Electronic Effects:

Electron-withdrawing groups (EWGs): The presence of EWGs, such as a nitro group, on the pyrimidine ring significantly enhances the rate of SNAr reactions. masterorganicchemistry.com These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance or inductive effects, thereby lowering the activation energy of the reaction. nih.gov The pyrimidine ring itself, with its two nitrogen atoms, is inherently electron-deficient, which facilitates nucleophilic attack compared to a benzene (B151609) ring. wikipedia.org

Electron-donating groups (EDGs): Conversely, electron-donating groups, like the methoxy group at the C4 position, can decrease the reactivity of the pyrimidine ring towards nucleophiles by increasing the electron density on the ring. However, the methoxy group's ability to be a leaving group is a key aspect of the reactivity of this compound. ntu.edu.sg

Steric Effects:

Bulky substituents on the pyrimidine ring or on the incoming nucleophile can hinder the SNAr reaction. rsc.org For instance, the phenyl group at the C2-position of this compound can exert steric hindrance, potentially influencing the regioselectivity of nucleophilic attack if other leaving groups are present. Studies on related systems have shown that bulky groups can shield adjacent positions from nucleophilic attack.

A summary of how different substituents can affect SNAr reactivity is presented below:

| Substituent Type | Effect on Ring Electron Density | Impact on SNAr Rate | Example |

| Electron-Withdrawing Group (EWG) | Decreases | Accelerates | Nitro (-NO₂) |

| Electron-Donating Group (EDG) | Increases | Deccelerates | Methoxy (-OCH₃) |

| Bulky Group | No direct electronic effect | Hinders | Phenyl (-C₆H₅) |

The course of an SNAr reaction is also dictated by the nature of the nucleophile and the leaving group.

Nucleophile Attack:

The regioselectivity of nucleophilic attack on substituted pyrimidines can be complex. In 2,4-disubstituted pyrimidines, the position of attack (C2 or C4) is influenced by both electronic and steric factors. wuxiapptec.com While C4 is often the preferred site for attack in many 2,4-dichloropyrimidines, the presence of different substituents can alter this preference. wuxiapptec.comresearchgate.net Strong nucleophiles are generally required for these reactions to proceed efficiently. youtube.com

Leaving Group Departure:

The ability of a group to depart from the Meisenheimer complex is crucial for the completion of the SNAr reaction. The typical reactivity order for halide leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to that in SN2 reactions. nih.gov This is because the rate-determining step is usually the formation of the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com Although the methoxy group is a relatively poor leaving group compared to halides, its substitution is a known transformation for methoxy-substituted pyrimidines. ntu.edu.sg

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to pyrimidine systems. rsc.orgresearchgate.net These reactions typically involve an organometallic reagent and an organic halide or pseudohalide, and proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov For derivatives of this compound, these reactions often require prior conversion of a position on the pyrimidine ring to a halide or another suitable coupling partner.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.netmdpi.com

Application to Pyrimidines: This reaction has been successfully used to introduce aryl and heteroaryl groups onto the pyrimidine core. researchgate.netnih.gov For example, 2-amino-5-halo-4-methoxy-6-phenylpyrimidines have been converted to a range of 5-aryl derivatives via Suzuki coupling, with 5-iodopyrimidines being the most effective substrates. nih.gov

Reaction Conditions: The efficiency of the Suzuki-Miyaura coupling is dependent on the choice of catalyst, base, and solvent. mdpi.com Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com Microwave irradiation has been shown to significantly accelerate these reactions and allow for lower catalyst loadings. researchgate.netmdpi.com

A representative Suzuki-Miyaura coupling reaction is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 5-Iodo-4-methoxy-2-phenylpyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Aryl-4-methoxy-2-phenylpyrimidine |

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. libretexts.orgwikipedia.org

Synthesis of Stannylpyrimidines: Organotin intermediates of pyrimidines, such as 2-stannylpyrimidines, can be prepared through various methods, including the reaction of a chloropyrimidine with a stannyl (B1234572) anion or via lithiation followed by transmetalation with a tin halide. researchgate.net

Coupling Reactions: These organotin pyrimidine intermediates can then undergo Stille coupling with aryl or acyl halides to introduce new substituents onto the pyrimidine ring. researchgate.net The reaction mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the product and regenerate the catalyst. wikipedia.org

Besides palladium, other transition metals like nickel and iron have also been used to catalyze cross-coupling reactions, although their application to this compound itself is less documented. nih.govmdpi.com These metals can offer different reactivity profiles and may be more cost-effective alternatives to palladium. For instance, iron-catalyzed synthesis of pyrimidines from α,β-unsaturated ketones and amidines has been reported. mdpi.com Additionally, transition-metal-free coupling reactions, often promoted by a strong base, have emerged as another strategy for the arylation of electron-deficient heterocycles like pyrimidines, though they can sometimes suffer from poor regioselectivity. acs.org

Ring Transformation and Rearrangement Reactions

The pyrimidine ring, while aromatic, is susceptible to various ring transformation and rearrangement reactions, particularly when activated by certain substituents or when reacting with strong nucleophiles. These reactions often proceed through ring-opening and subsequent recyclization pathways, leading to the formation of different heterocyclic systems.

Ring Contraction:

Ring contraction reactions of pyrimidine derivatives, including those related to this compound, can be induced under specific conditions, often involving nucleophilic attack followed by ring cleavage and recyclization.

A notable example is the conversion of pyrimidines into pyrazoles. While early methods required harsh conditions like high temperatures (200°C) with hydrazine (B178648), more recent approaches have made this transformation more accessible. escholarship.org N-alkylation of the pyrimidine ring, for instance, lowers the LUMO energy, making it more susceptible to nucleophilic attack by hydrazine at lower temperatures (100°C). escholarship.org A significant advancement involves the triflylation of the pyrimidine nitrogen, which activates the ring for contraction to a pyrazole (B372694) under milder conditions and with a broader substrate scope. escholarship.org The mechanism is proposed to involve nucleophilic attack of hydrazine, leading to an intermediate that undergoes ring cleavage and subsequent recyclization to form the more stable pyrazole ring. escholarship.org

Another pathway for ring contraction involves the reaction of chloropyrimidines with potassium amide in liquid ammonia (B1221849), which can lead to the formation of s-triazines. wur.nl Tracer experiments with 4-chloro-2-phenylpyrimidine (B179847) have provided evidence that the initial attack of the amide ion occurs at the C(6) position. wur.nlwur.nl This is followed by the cleavage of the C(5)-C(6) bond, forming an open-chain intermediate which then recyclizes to the s-triazine. wur.nl

Oxidative conditions can also lead to ring contraction. The oxidation of 2,4-disubstituted pyrimidines with peracids can yield 2,4-disubstituted imidazoles alongside the expected N-oxides. clockss.org This transformation is thought to proceed via oxidative cleavage of the pyrimidine ring. clockss.org

Ring Expansion:

Ring expansion reactions are generally driven by the relief of ring strain, converting a smaller, less stable ring into a larger, more stable one. chemistrysteps.commasterorganicchemistry.comresearchgate.net For instance, a cyclobutane (B1203170) ring adjacent to a carbocation can expand to a more stable cyclopentane (B165970) ring. chemistrysteps.commasterorganicchemistry.com In the context of pyrimidine chemistry, derivatives can undergo ring expansion to form larger heterocyclic systems like 1,3-diazepines. For example, 4-chloromethyl-2-oxotetrahydropyrimidines react with various nucleophiles to yield derivatives of 1,3-diazepan-2-one. rsc.org This type of reaction typically proceeds through a carbocation intermediate, where an alkyl shift facilitates the expansion of the ring. chemistrysteps.commasterorganicchemistry.com

The following table summarizes key ring transformation reactions of pyrimidine derivatives:

| Starting Pyrimidine Derivative | Reagent(s) | Product Heterocycle | Reference(s) |

| Substituted Pyrimidines | Hydrazine (high temp.) | Pyrazole | escholarship.org |

| N-Methylated Pyrimidines | Hydrazine (100°C) | Pyrazole | escholarship.org |

| N-Triflylated Pyrimidines | Hydrazine | Pyrazole | escholarship.org |

| 4-Chloro-2-phenylpyrimidine | KNH₂/liquid NH₃ | 2-Phenyl-4-methyl-s-triazine | wur.nlwur.nl |

| 2,4-Disubstituted Pyrimidines | Peracids | 2,4-Disubstituted Imidazole (B134444) | clockss.org |

| 4-Chloromethyl-2-oxotetrahydropyrimidines | Nucleophiles | 1,3-Diazepan-2-one derivative | rsc.org |

This table is generated based on data from the text and is for illustrative purposes.

Derivatives of this compound can serve as precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions are crucial for building more complex molecular architectures found in many biologically active compounds.

One common strategy involves the cyclization of a substituent on the pyrimidine ring with a neighboring group. For example, appropriately substituted pyrimidines can undergo intramolecular cyclization to form pyrido[2,3-d]pyrimidines. researchgate.net This can be achieved by reacting a 6-amino-5-acetyl-2-phenylpyrimidine derivative with dimethylformamide dimethylacetal, which facilitates the formation of a new pyridine (B92270) ring fused to the pyrimidine core. researchgate.net

Another example is the synthesis of thiopyran derivatives through a domino ring-opening cyclization (DROC) process. acs.org In this reaction, a donor-acceptor cyclopropane (B1198618) reacts with a pyridinium (B92312) thiolate, leading to an intermediate that undergoes intramolecular cyclization to form a thiopyran ring. acs.org

The synthesis of 4-chloro-2-(trichloromethyl)pyrimidines can be achieved through a sequential acylation and intramolecular cyclization of 2-(trichloromethyl)-1,3-diazabutadienes. d-nb.info The proposed mechanism involves the formation of an N-acyl-1,3-diazadienium intermediate, which then cyclizes to form the pyrimidin-4-one ring. d-nb.info

Furthermore, intramolecular cyclization is a key step in the synthesis of pyrimido[4,5-b]indoles. google.com For instance, N-(5-iodo-2-methylthio-6-trifluoromethylpyrimidin-4-yl)-N-methyl-N-(4-methoxyphenyl)amine undergoes an intramolecular Heck reaction, catalyzed by copper salts, to form the fused indole (B1671886) ring system. google.com

The following table highlights various intramolecular cyclization pathways involving pyrimidine derivatives:

| Pyrimidine Precursor | Reaction Type | Fused Heterocyclic Product | Reference(s) |

| 6-Amino-5-acetyl-2-phenylpyrimidine derivative | Condensation/Cyclization | Pyrido[2,3-d]pyrimidine | researchgate.net |

| Donor-acceptor cyclopropane + Pyridinium thiolate | Domino Ring-Opening Cyclization (DROC) | Thiopyran | acs.org |

| 2-(Trichloromethyl)-1,3-diazabutadiene + Acyl chloride | Acylation/Intramolecular Cyclization | Pyrimidin-4-one | d-nb.info |

| N-(Iodo-pyrimidinyl)-N-phenylamine derivative | Intramolecular Heck Reaction | Pyrimido[4,5-b]indole | google.com |

This table is generated based on data from the text and is for illustrative purposes.

Oxidative and Reductive Transformations of the Pyrimidine Core and Substituents

The pyrimidine ring and its substituents can undergo both oxidative and reductive transformations, allowing for the introduction of new functional groups or modification of existing ones.

Oxidative Transformations:

The oxidation of pyrimidine derivatives can lead to various products depending on the oxidant and the substitution pattern of the ring. A common transformation is the oxidation of a methyl group on the pyrimidine ring to a formyl group (an aldehyde). This can be achieved using reagents like selenium dioxide (Riley oxidation). sorbonne-universite.fr For example, 6-tert-butyl-5-methoxy-2-phenyl-4-methylpyrimidine can be oxidized to 6-tert-butyl-5-methoxy-2-phenylpyrimidine-4-carbaldehyde. sorbonne-universite.frthieme-connect.de The resulting aldehyde is a versatile intermediate for further synthetic modifications. sorbonne-universite.fr

Another important oxidative reaction is the formation of N-oxides by treating the pyrimidine with peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. clockss.org However, the oxidation of pyrimidines with a free 6-position can sometimes lead to oxidative ring cleavage and the formation of imidazole byproducts. clockss.org

The methylthio group is another substituent that can be readily oxidized. For instance, the 2-methylthio group in 9-methyl-2-methylthio-6-methoxy-4-trifluoromethyl-9H-pyrimido[4,5-b]indole can be oxidized to a 2-methylsulfonyl group using meta-chloroperbenzoic acid. google.com This sulfonyl group is a good leaving group, facilitating subsequent nucleophilic substitution reactions. google.com

Reductive Transformations:

Reduction reactions of pyrimidine derivatives can also be synthetically useful. For instance, a carboxylic acid group on the pyrimidine ring can be reduced to an alcohol. 4-Ethoxy-2-phenylpyrimidine-5-carboxylic acid, for example, can be reduced with agents like lithium aluminum hydride to yield the corresponding alcohol derivative.

The following table summarizes some oxidative and reductive transformations of pyrimidine derivatives:

| Pyrimidine Derivative | Reagent(s) | Transformation | Product | Reference(s) |

| 4-Methylpyrimidine derivative | SeO₂ | Oxidation of methyl group | Pyrimidine-4-carbaldehyde | sorbonne-universite.fr |

| Substituted Pyrimidine | m-CPBA or H₂O₂/AcOH | N-oxidation | Pyrimidine N-oxide | clockss.org |

| 2-Methylthiopyrimidine derivative | m-CPBA | Oxidation of methylthio group | 2-Methylsulfonylpyrimidine derivative | google.com |

| Pyrimidine-5-carboxylic acid derivative | LiAlH₄ | Reduction of carboxylic acid | Pyrimidine-5-methanol derivative |

This table is generated based on data from the text and is for illustrative purposes.

Electrophilic Aromatic Substitution (EAS) on Pendant Phenyl or Methoxy Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds, involving the substitution of a hydrogen atom on the aromatic ring with an electrophile. orgosolver.com In the case of this compound, both the pendant phenyl group and the pyrimidine ring itself (which contains the methoxy group) can potentially undergo EAS, although the reactivity of the pyrimidine ring towards electrophiles is generally low due to its electron-deficient nature.

The phenyl group at the 2-position of the pyrimidine ring can undergo typical EAS reactions. smolecule.com The pyrimidine ring acts as a deactivating group, but substitution can still occur, likely directing incoming electrophiles to the meta and para positions of the phenyl ring.

The methoxy group at the 4-position is an electron-donating group, which would typically activate an aromatic ring towards EAS and direct substitution to the ortho and para positions. orgosolver.com However, in the context of the electron-deficient pyrimidine ring, its activating effect is significantly diminished. The reactivity of the pyrimidine ring itself towards electrophilic attack is generally low.

While direct EAS on the pyrimidine ring of this compound is not commonly reported, the pendant phenyl group remains a site for potential functionalization via this pathway.

Studies on Pyrimidine Tautomerism and Isomerization Processes

Tautomerism is a key feature of pyrimidine chemistry, particularly for derivatives bearing hydroxy, amino, or sulfanyl (B85325) groups. thieme-connect.de These substituents can exist in equilibrium between different tautomeric forms, such as keto-enol or amino-imino tautomers.

For pyrimidines with a hydroxyl group at the 4-position, the equilibrium generally favors the pyrimidin-4(3H)-one (keto) form rather than the 4-hydroxypyrimidine (B43898) (enol) form. thieme-connect.dechemicalbook.com The stability of these tautomers can be influenced by factors such as solvent polarity and the presence of other substituents. mdpi.com For instance, the introduction of a methoxy group can affect the tautomeric equilibrium in related systems. researchgate.net

Azide-tetrazole tautomerism is another important process observed in azidopyrimidines. researchgate.net For example, 2-azido-4-trifluoromethyl-6-(4-chlorophenyl)pyrimidine exists in equilibrium with its fused tetrazole tautomer, 5-(trifluoromethyl)-7-(4-chlorophenyl)tetrazolo[1,5-a]pyrimidine, in DMSO solution. researchgate.net The position of this equilibrium is sensitive to the solvent and the electronic nature of the substituents on the pyrimidine ring. nih.gov

Isomerization processes in pyrimidine derivatives can also occur, such as the Dimroth rearrangement, which is common in triazolopyrimidines. researchgate.net This rearrangement involves the cleavage of the pyrimidine ring and recyclization to form an isomeric structure.

Advanced Spectroscopic Characterization and Structural Elucidation in Pyrimidine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-Methoxy-2-phenylpyrimidine, both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) techniques, provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.

Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl, pyrimidine (B1678525), and methoxy (B1213986) groups. The protons on the phenyl ring typically appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns are influenced by the electronic effects of the pyrimidine ring. The protons on the pyrimidine ring itself will also resonate in the aromatic region, with their chemical shifts and coupling constants being characteristic of the electron-deficient nature of the pyrimidine core. The methoxy group protons are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 3.8-4.0 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic system.

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atoms of the phenyl and pyrimidine rings will resonate in the downfield region (δ 100-170 ppm). The carbon of the methoxy group is expected to appear at a characteristic chemical shift of approximately δ 55 ppm. The chemical shifts of the pyrimidine ring carbons are particularly informative, reflecting the influence of the nitrogen atoms and the methoxy and phenyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound This table is based on computational predictions and analysis of similar structures, as direct experimental data is not readily available in the cited literature.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H (ortho) | 8.3 - 8.5 | m | - |

| Phenyl-H (meta, para) | 7.4 - 7.6 | m | - |

| Pyrimidine-H5 | 7.0 - 7.2 | d | 5.0 - 6.0 |

| Pyrimidine-H6 | 8.5 - 8.7 | d | 5.0 - 6.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on computational predictions and analysis of similar structures, as direct experimental data is not readily available in the cited literature.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-C (ipso) | 137 - 139 |

| Phenyl-C (ortho, meta, para) | 128 - 131 |

| Pyrimidine-C2 | 163 - 165 |

| Pyrimidine-C4 | 168 - 170 |

| Pyrimidine-C5 | 105 - 107 |

| Pyrimidine-C6 | 157 - 159 |

2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in definitively assigning the proton and carbon signals, respectively. A COSY spectrum would reveal the coupling network between the protons on the phenyl and pyrimidine rings, while an HSQC spectrum would correlate each proton to its directly attached carbon atom.

Conformational Analysis via NMR

The relative orientation of the phenyl and pyrimidine rings in this compound is a key conformational feature. Due to steric hindrance between the ortho-protons of the phenyl ring and the pyrimidine ring, free rotation around the C-C bond connecting the two rings is likely restricted. This can lead to a preferred conformation where the two rings are not coplanar.

Nuclear Overhauser Effect (NOE) spectroscopy, a 2D NMR technique, can be employed to probe the spatial proximity of protons. NOE enhancements between the ortho-protons of the phenyl ring and the H5 proton of the pyrimidine ring would provide direct evidence for the through-space interaction and help to elucidate the dihedral angle between the two rings. Variable temperature NMR studies could also provide insights into the rotational barrier and the dynamics of the conformational exchange.

Vibrational Spectroscopy (Fourier Transform Infrared, FT-IR; FT-Raman) and Band Assignment

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Both FT-IR and FT-Raman are complementary techniques that offer a comprehensive vibrational analysis of this compound.

Identification of Key Functional Group Vibrations

The FT-IR and FT-Raman spectra of this compound are expected to be rich in information, with characteristic bands for the aromatic rings and the methoxy group.

Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the phenyl and pyrimidine rings.

C-H Stretching of Methoxy Group: The aliphatic C-H stretching vibrations of the methoxy group are expected to appear in the 2950-2850 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds in the pyrimidine ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region. These bands are often intense and are characteristic of the aromatic framework.

C-O Stretching: A strong band corresponding to the C-O stretching of the methoxy group is expected in the region of 1250-1200 cm⁻¹ (asymmetric stretching) and around 1050-1000 cm⁻¹ (symmetric stretching).

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations of the substituted phenyl and pyrimidine rings will appear as a series of bands in the 900-650 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Table 3: Predicted Key FT-IR and FT-Raman Vibrational Frequencies for this compound This table is based on computational predictions and analysis of similar structures, as direct experimental data is not readily available in the cited literature.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | Medium |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | Strong |

| C-H Bend (Methoxy) | 1450 - 1400 | Medium |

| Asymmetric C-O-C Stretch | 1250 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1050 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure

UV-Vis and fluorescence spectroscopy are powerful techniques for probing the electronic transitions within a molecule. The absorption and emission properties of this compound are dictated by its extended π-conjugated system.

Absorption and Emission Profile Analysis

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions within the phenyl and pyrimidine rings. The presence of the methoxy group, an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-phenylpyrimidine (B3000279), due to the extension of the conjugated system and the raising of the Highest Occupied Molecular Orbital (HOMO) energy level. Typically, substituted pyrimidines exhibit strong absorptions in the UV region, and it is anticipated that this compound will have absorption maxima in the range of 250-350 nm.

Fluorescence spectroscopy provides information about the emission of light from an excited electronic state. While not all aromatic compounds are highly fluorescent, the extended π-system in this compound suggests the potential for fluorescence. Upon excitation at a wavelength corresponding to its absorption maximum, the molecule may emit light at a longer wavelength (Stokes shift). The fluorescence emission spectrum would provide insights into the nature of the lowest excited singlet state and the efficiency of radiative decay processes. The quantum yield of fluorescence would be a measure of the molecule's emission efficiency.

Table 4: Predicted UV-Vis Absorption and Fluorescence Emission Data for this compound This table is based on computational predictions and analysis of similar structures, as direct experimental data is not readily available in the cited literature.

| Spectroscopic Parameter | Predicted Wavelength Range (nm) |

|---|---|

| λmax (Absorption) | 250 - 350 |

Solvatochromic Effects on Electronic Transitions

Pyrimidine compounds, due to their heteroaromatic nature, exhibit electronic transitions that are sensitive to the polarity of the solvent. The absorption spectra of phenylpyrimidine complexes, for instance, show bands that can be influenced by the solvent environment researchgate.net. Generally, in pyrimidine derivatives, a shift in the absorption maximum (λmax) to a longer wavelength (bathochromic or red shift) is observed with increasing solvent polarity for π-π* transitions, while a shift to a shorter wavelength (hypsochromic or blue shift) can occur for n-π* transitions. This is because polar solvents tend to stabilize the more polar excited state in π-π* transitions and the ground state in n-π* transitions.

To illustrate the potential solvatochromic behavior of this compound, a hypothetical data table is presented below, based on typical shifts observed for similar aromatic and heterocyclic compounds. The expected trend would be a shift in the absorption maximum based on the solvent's polarity, often quantified by its dielectric constant or other polarity scales.

| Solvent | Dielectric Constant (ε) | Hypothetical λmax (nm) | Transition Type |

|---|---|---|---|

| n-Hexane | 1.88 | 280 | π-π |

| Chloroform | 4.81 | 285 | π-π |

| Ethanol | 24.55 | 290 | π-π |

| Acetonitrile | 37.5 | 292 | π-π |

| Water | 80.1 | 295 | π-π* |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision.

For the compound this compound, the precise molecular mass can be calculated based on its elemental formula, C₁₁H₁₀N₂O. The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms, is a key piece of data obtained from HRMS.

The theoretical exact mass of this compound has been computed to be 186.079312947 Da nih.gov. Experimental determination via HRMS would be expected to yield a value in very close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O |

| Theoretical Exact Mass | 186.079312947 Da nih.gov |

| Monoisotopic Mass | 186.079312947 Da nih.gov |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific single-crystal X-ray structure for this compound was not found in the surveyed literature, analysis of closely related structures and computational modeling can provide significant insights into its expected solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

Based on computational studies and experimental data from analogous pyrimidine derivatives, the geometric parameters of this compound can be predicted. The pyrimidine ring is expected to be largely planar, with the phenyl and methoxy groups attached to it.

The bond lengths within the pyrimidine ring will be characteristic of an aromatic heterocyclic system, with C-N and C-C bond distances intermediate between single and double bonds. The C-O bond of the methoxy group is expected to have a length typical for an aryl ether. The C-C bond connecting the phenyl and pyrimidine rings will be a standard single bond length.

The bond angles within the pyrimidine and phenyl rings will be approximately 120°, consistent with sp² hybridization. The dihedral angle between the planes of the pyrimidine and phenyl rings is a key conformational parameter. Due to potential steric hindrance between the ortho-hydrogens of the phenyl ring and the pyrimidine ring, a non-coplanar arrangement is likely. Computational studies on similar 2-phenylpyrimidine systems suggest a twisted conformation.

Below is a table of predicted bond lengths and angles for this compound based on computational models and data from similar crystal structures.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C(pyrimidine)-C(phenyl) | ~1.49 |

| C(pyrimidine)-O | ~1.36 |

| O-C(methyl) | ~1.43 |

| Bond Angles (°) | |

| C-N-C (in pyrimidine) | ~115-120 |

| N-C-N (in pyrimidine) | ~125-128 |

| C(pyrimidine)-C(phenyl)-C(phenyl) | ~120 |

| Dihedral Angles (°) | |

| Plane(pyrimidine) - Plane(phenyl) | ~20-40 |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, the packing of this compound molecules will be governed by various intermolecular interactions. While the molecule lacks strong hydrogen bond donors, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. Therefore, in the presence of suitable donor molecules or in a co-crystal, C-H···N or C-H···O hydrogen bonds could be formed.

Computational and Theoretical Chemistry Studies of 4 Methoxy 2 Phenylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of 4-methoxy-2-phenylpyrimidine. Calculations are often performed using the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational analysis is the geometry optimization of the molecule to find its most stable conformation (lowest energy state). For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These optimized parameters can be compared with experimental data, often showing good agreement. researchgate.net

Following geometry optimization, vibrational frequency analysis is performed. molssi.org This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allows for the prediction of the infrared (IR) and Raman spectra. nih.govresearchgate.net The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.netnih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (pyrimidine) | 1.33 - 1.34 | ||

| C-C (pyrimidine) | 1.39 - 1.40 | ||

| C-O (methoxy) | 1.36 | ||

| O-CH3 (methoxy) | 1.43 | ||

| C-C (phenyl) | 1.39 - 1.40 | ||

| C-N-C (pyrimidine) | 115 - 117 | ||

| N-C-N (pyrimidine) | 126 - 128 | ||

| C-O-C (methoxy) | ~118 | ||

| Phenyl-C-N-C (dihedral) | Variable |

Note: The values in this table are representative and can vary slightly depending on the specific computational method and basis set used. The dihedral angle between the phenyl and pyrimidine (B1678525) rings is particularly important for its conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. mdpi.commalayajournal.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized on the electron-rich methoxy (B1213986) and phenyl groups, while the LUMO is often distributed over the electron-deficient pyrimidine ring. mdpi.commalayajournal.org

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.0 to -6.5 |

| LUMO | -0.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.0 to 6.0 |

Note: These values are approximate and can be influenced by the computational level and solvent effects.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. malayajournal.orguni-muenchen.de The MEP is plotted onto the electron density surface, with different colors representing different potential values. researchgate.net

For this compound, the MEP map typically shows negative potential (electron-rich regions, often colored red or orange) around the nitrogen atoms of the pyrimidine ring, making them susceptible to electrophilic attack. researchgate.netmalayajournal.org The regions around the hydrogen atoms and the phenyl ring often exhibit positive potential (electron-poor regions, colored blue), indicating sites for potential nucleophilic attack. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. faccts.de

For this compound, NBO analysis can quantify the delocalization of electron density, particularly the interactions between the lone pairs of the oxygen and nitrogen atoms with the π-systems of the pyrimidine and phenyl rings. researchgate.net The stabilization energies associated with these delocalization interactions (donor-acceptor interactions) provide a measure of the molecule's electronic stability. researchgate.netresearchgate.net

Table 3: Representative NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | π(C-N) | 20-30 |

| LP(1) O | π(C-C)pyrimidine | 5-15 |

| π(C-C)phenyl | π*(C-N)pyrimidine | 2-8 |

Note: E(2) is the second-order perturbation energy, which quantifies the strength of the donor-acceptor interaction. Higher E(2) values indicate stronger delocalization.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility, showing how the phenyl and methoxy groups move and rotate over time. mdpi.com

When studying the interaction of this compound with a biological target, such as a protein, MD simulations are invaluable. nih.gov They can simulate the dynamic process of the ligand binding to the protein's active site, revealing the stability of the ligand-protein complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. nih.govmdpi.com Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, indicating the stability of the complex and the flexibility of different protein regions upon ligand binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netjmchemsci.com

For a series of 2-phenylpyrimidine (B3000279) derivatives, QSAR models can be developed to predict their biological activity (e.g., enzyme inhibition) based on calculated molecular descriptors. tandfonline.comresearchgate.net These descriptors can include electronic properties (from DFT), steric parameters, and hydrophobic characteristics. researchgate.net A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. jmchemsci.compreprints.org Similarly, QSPR models can predict properties like solubility, melting point, or chromatographic retention times based on the molecular structure. researchgate.net

Prediction of Spectroscopic Properties (NMR, UV-Vis) and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of organic molecules with a high degree of accuracy. researchgate.net For pyrimidine derivatives, methods like DFT have proven to be extremely useful for studying electronic structures. scielo.org.za The goal of these theoretical calculations is to generate spectra that can be compared with experimental data, thereby confirming molecular structures and assigning spectral signals.

Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za This approach has been successfully applied to various heterocyclic compounds, showing good agreement with experimental values. scielo.org.zabohrium.com For instance, studies on related pyrimidine structures have shown that DFT calculations can accurately replicate experimental NMR data, which is crucial for structural confirmation. mdpi.com

While a dedicated computational study featuring a direct comparison for this compound is not widely documented, the established methodologies allow for a reliable prediction. Experimental ¹H NMR data for the closely related compound, 4-methoxy-2-(3-(trifluoromethyl)phenyl)pyrimidine, shows the methoxy protons as a singlet at approximately 4.09 ppm and pyrimidine ring protons in the 6.66-8.70 ppm range. rsc.org A computational study on this compound would be expected to reproduce these characteristic shifts.

The table below illustrates a typical comparison between experimental and computationally predicted spectroscopic data.

| Spectroscopic Parameter | Experimental Value | Predicted Value (DFT/GIAO/TD-DFT) |

|---|---|---|

| ¹H NMR: -OCH₃ (ppm) | ~4.1 | ~4.0-4.2 |

| ¹H NMR: Pyrimidine H-5 (ppm) | ~6.7 | ~6.6-6.8 |

| ¹H NMR: Pyrimidine H-6 (ppm) | ~8.5 | ~8.4-8.6 |

| ¹³C NMR: -OCH₃ (ppm) | ~55 | ~54-56 |

| ¹³C NMR: Pyrimidine C-2 (ppm) | ~164 | ~163-165 |

| ¹³C NMR: Pyrimidine C-4 (ppm) | ~171 | ~170-172 |

| UV-Vis λₘₐₓ (nm) | ~260-280 | ~265-285 |

Note: Experimental values are estimated based on typical ranges for phenylpyrimidine derivatives. Predicted values represent the expected outcome from computational studies, which aim to match experimental findings.

Reaction Pathway and Transition State Calculations for Mechanistic Elucidation

Quantum chemical calculations are indispensable for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, these studies can identify intermediates, calculate the structures and energies of transition states, and determine the activation energies, thereby revealing the most probable reaction pathway.

For pyrimidine derivatives, computational studies have been instrumental in understanding various transformations:

Nucleophilic Substitution: The reactions of pyrimidines with nucleophiles can follow complex pathways. For example, some nucleophilic substitutions on pyrimidinium salts proceed via an SN(ANRORC) mechanism, which involves Addition of the Nucleophile, Ring Opening, and Ring Closure. wur.nl Computational modeling of this pathway involves locating the transition states for the ring-opening and recyclization steps to understand the feasibility and kinetics of the transformation. wur.nl

Rearrangement Reactions: The Boekelheide rearrangement, a known reaction for N-oxides of nitrogen heterocycles, has been investigated using both experiments and quantum chemical calculations. fu-berlin.de Such studies on pyrimidine N-oxides explore whether the mechanism is a concerted schrodinger.comschrodinger.com-sigmatropic rearrangement or a stepwise process involving ionic or radical intermediates. fu-berlin.de Calculations can differentiate these pathways by comparing the energies of the respective transition states and intermediates, providing evidence that can be supported by experimental observations, such as the trapping of radical species. fu-berlin.de

Synthesis and Cross-Coupling: The synthesis of this compound often involves cross-coupling reactions, such as the Suzuki coupling between a chloropyrimidine and a phenylboronic acid. rsc.orgsemanticscholar.org Theoretical calculations can model the entire catalytic cycle of such reactions. This includes calculating the energies of key steps like oxidative addition of the palladium catalyst to the pyrimidine ring, transmetalation with the boronic acid, and the final reductive elimination that forms the C-C bond and regenerates the catalyst. These calculations help in understanding catalyst efficiency and reaction conditions. In some cases, computational analysis of transition state energies can explain the conformational preferences and stability of intermediates in related synthetic pathways. mdpi.com

The following table provides a conceptual illustration of how computational chemistry is used to analyze a reaction pathway by calculating the relative energies of the species involved.

| Species | Description | Calculated Relative Energy (kcal/mol) - Illustrative |

|---|---|---|

| Reactants | Starting materials (e.g., 2-chloro-4-methoxypyrimidine (B1349098) + phenylboronic acid) | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the first step (e.g., oxidative addition) | +15.2 |

| Intermediate | A stable species formed during the reaction | -5.7 |

| Transition State 2 (TS2) | Energy barrier for the second step (e.g., reductive elimination) | +12.5 |

| Products | Final compounds (e.g., this compound) | -25.0 |

Pharmacological Research and Biological Target Identification of 4 Methoxy 2 Phenylpyrimidine Derivatives

Investigations into Enzyme Inhibition Mechanisms

The ability of 4-methoxy-2-phenylpyrimidine derivatives to inhibit specific enzymes is a cornerstone of their pharmacological profile.

Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory and immune cells, and its inhibition is a therapeutic strategy for inflammatory diseases. nih.gov The PDE4 family has four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), with PDE4B playing a central role in inflammation. nih.gov

Research has identified 2-phenylpyrimidine (B3000279) derivatives as potent inhibitors of PDE4B. nih.govresearchgate.net For instance, a 2-arylpyrimidine derivative was found to be a selective and potent PDE4B inhibitor with a sub-micromolar IC50 value of 0.19 µM and a 10-fold selectivity over PDE4D. nih.gov Further optimization of this lead compound led to a series of potent PDE4B inhibitors with over 100-fold selectivity against the PDE4D isozyme. nih.gov

Specifically, 5-carbamoyl-2-phenylpyrimidine derivatives have shown moderate to potent PDE4B inhibitory activity. rsc.orgresearchgate.net One such derivative demonstrated an IC50 of 200 nM for PDE4B. rsc.orgresearchgate.net Chemical modifications, such as the introduction of an N-neopentylacetamide group, significantly enhanced potency, yielding a derivative with an IC50 of 8.3 nM for PDE4B. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies on fused bicyclic 4-amino-2-phenylpyrimidine derivatives indicated that a methoxy (B1213986) group at the ortho-position of the phenyl ring enhanced both inhibitory activity and selectivity for PDE4B. researchgate.netresearchgate.net

| Compound Class | Specific Derivative | Target | IC50 (nM) | Selectivity |

|---|---|---|---|---|

| 2-Arylpyrimidine | Lead Compound | PDE4B | 190 | 10-fold over PDE4D |

| 5-Carbamoyl-2-phenylpyrimidine | Parent Compound | PDE4B | 200 | Not Specified |

| 5-Carbamoyl-2-phenylpyrimidine | N-neopentylacetamide derivative | PDE4B | 8.3 | Not Specified |

| Fused bicyclic 4-amino-2-phenylpyrimidine | Ortho-methoxy derivative | PDE4B | Potent Inhibition | High |

Cyclooxygenase (COX) enzymes are key to the production of prostaglandins, which are inflammatory mediators. rsc.orgsemanticscholar.org The two main isoforms, COX-1 and COX-2, are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org Derivatives of this compound have been investigated for their ability to inhibit these enzymes, with a particular focus on COX-2 selectivity to minimize gastrointestinal side effects associated with COX-1 inhibition. semanticscholar.orgsmolecule.comacs.org

Studies have shown that some this compound derivatives exhibit significant inhibitory activity against COX-2. smolecule.com For instance, certain derivatives have demonstrated more potent inhibition of COX-2 compared to COX-1. rsc.org A study on 4-phenylpyrimidine-2(1H)-thiones revealed that a 4-methoxy derivative selectively inhibited the COX-1 enzyme, with an inhibition percentage of 33.23%. rsc.org In contrast, other pyrimidine (B1678525) derivatives have shown high selectivity for COX-2. rsc.org For example, a series of pyrazolo[3,4-d]pyrimidines exhibited IC50 values for COX-2 in the range of 0.10–0.38 μM, which was significantly more potent than their inhibition of COX-1 (IC50 = 5.28–13.11 μM). rsc.org

The selectivity of these compounds is influenced by the specific substitutions on the pyrimidine and phenyl rings. nih.gov For example, 2-(4-methylsulfonylphenyl)pyrimidine derivatives with an electron-donating group like methoxy (OMe) at the R1 position showed high COX-2 inhibitory potencies with IC50 values between 1 and 5 nM. nih.gov

| Compound Series | Specific Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidines | General Range | 5.28–13.11 | 0.10–0.38 | Variable |

| 4-Phenylpyrimidine-2(1H)-thiones | 4-methoxy derivative | 33.23% Inhibition | Not Significant | COX-1 Selective |

| 2-(4-Methylsulfonylphenyl)pyrimidines | 6-methoxy derivative | Low Inhibition | 0.001-0.005 | High for COX-2 |

Kinases are crucial regulators of cell cycle progression and signal transduction, making them important targets in cancer therapy. acs.orgnih.gov Derivatives of this compound have been identified as potent inhibitors of several kinases, including cyclin-dependent kinases (CDKs) and others. acs.orgfrontiersin.org

Specifically, N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines have emerged as highly potent dual inhibitors of CDK2 and CDK9. acs.org One notable compound, 20a , demonstrated significant inhibition of CDK2 (IC50 = 0.004 μM) and CDK9 (IC50 = 0.009 μM). acs.org This compound also showed inhibitory activity against other kinases like GSK3α and c-Src at a concentration of 1.0 μM. acs.org Another series of N2,N4-disubstituted pyrimidine-2,4-diamines also showed potent inhibition of both CDK2 and CDK9. nih.gov

The presence of a methoxy group has been noted in pyrimidine-based compounds studied as kinase inhibitors. frontiersin.org The pyrimidine scaffold is a privileged structure for kinase inhibitors, and modifications to this core can lead to potent and selective inhibitors. nih.gov

| Compound Series | Compound | Kinase Target | IC50 (µM) | Other Kinases Inhibited (>50% at 1.0 µM) |

|---|---|---|---|---|

| N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines | 20a | CDK2 | 0.004 | Aurora A, GSK3α, c-Src |

| CDK9 | 0.009 | |||

| N2,N4-disubstituted pyrimidine-2,4-diamines | 3g | CDK2 | 0.083 | Not Specified |

| 3c | CDK9 | 0.065 | Not Specified |

Receptor Binding and Modulation Studies (e.g., G-protein coupled receptors, nuclear receptors)

Derivatives of this compound have been investigated for their interactions with various receptors, particularly G-protein coupled receptors (GPCRs). ontosight.aigoogle.comnih.govmdpi.com

One area of focus has been the GPR119 receptor, an agonist of which can improve glucose tolerance. A series of 4-amino-2-phenylpyrimidine derivatives were synthesized and evaluated as GPR119 agonists. nih.gov This research led to the identification of a potent agonist that demonstrated efficacy in animal models. nih.gov

Additionally, pyrimidine derivatives have been studied for their interaction with other GPCRs, such as the P2Y12 receptor. acs.org A series of 2-phenylpyrimidine-4-carboxamide (B13652400) analogs were developed as P2Y12 antagonists, with a key derivative containing a methoxypyrrolidinyl group. acs.org Optimization of this series led to a clinical candidate with nanomolar potency in platelet aggregation assays. acs.org The potential for pyrimidine derivatives to interact with adenosine (B11128) A1 and A2a receptors has also been explored through molecular docking studies. mdpi.com

Mechanistic Insights into Anti-inflammatory Activity at the Molecular Level

The anti-inflammatory properties of this compound derivatives are attributed to their modulation of several key molecular pathways. rsc.orgsmolecule.com A primary mechanism is the inhibition of COX enzymes, which reduces the production of pro-inflammatory prostaglandins. rsc.orgsmolecule.com

Beyond COX inhibition, these compounds have been shown to suppress the production of other inflammatory mediators like nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS). The anti-inflammatory effects are also linked to the inhibition of pro-inflammatory cytokines. For example, some derivatives have been found to downregulate NF-κB signaling pathways, leading to a decrease in the expression of inflammatory markers.

Studies on related methoxy-phenyl compounds have shown that they can inhibit the translocation of the NF-κB p65 subunit to the nucleus and suppress the phosphorylation of MAPKs (p38, ERK1/2, and JNK), which are crucial signaling pathways in the inflammatory response. nih.gov

Exploration of Antimicrobial and Anticancer Modalities and Their Mechanisms of Action

Derivatives of this compound have demonstrated promising antimicrobial and anticancer activities. smolecule.comontosight.ai

In the realm of antimicrobial research, these compounds have been evaluated against various bacterial and fungal strains. nih.govresearchgate.net The presence of a methoxy group on the phenyl ring of pyrimidine derivatives has been associated with enhanced antimicrobial activity. nih.govresearchgate.net For instance, certain pyrimidine-benzothiazole derivatives with methoxy substitutions showed notable effectiveness as antimicrobial and antifungal agents. researchgate.net The mechanism of action for some pyrimidine-based antibiotics, like bacimethrin, involves their conversion into an inhibitor of thiamine-pyrophosphate-dependent enzymes. mdpi.com

The anticancer potential of this compound derivatives is an active area of investigation. smolecule.comontosight.ainih.govnih.gov The mechanisms behind their antitumor activity are diverse and can include the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression. researchgate.net For example, some derivatives have been shown to induce apoptosis in various cancer cell lines.

One specific mechanism of anticancer action that has been explored is the inhibition of telomerase. nih.govresearchgate.net A series of 2-phenylpyrimidine coumarin (B35378) derivatives were designed as telomerase inhibitors and showed antiproliferative activity against several cancer cell lines. nih.govresearchgate.net Molecular docking studies indicated that a lead compound from this series could bind to the telomerase reverse transcriptase (TERT) through hydrogen bonding and hydrophobic interactions. nih.gov

Cell Proliferation Inhibition and Apoptosis Induction Pathways

Derivatives of this compound have demonstrated significant potential in inhibiting cell proliferation across a variety of cancer cell lines. Research has shown that these compounds can induce cytotoxic effects and trigger programmed cell death, or apoptosis, through multiple signaling pathways.

The anti-proliferative effects have been observed in numerous cancer cell lines. For instance, one study designed and synthesized a series of 4-methoxyphenyl (B3050149) pyrimidine derivatives, with compound 12 showing potent antiproliferative effects against HepG-2, MCF-7, MDA-231, HCT-116, and Caco-2 cell lines, with IC₅₀ values of 3.74, 7.81, 4.85, 2.96, and 9.27 µM, respectively. frontiersin.org Another study on 2-phenyl pyrimidine derivatives found that compound 11g exhibited excellent anti-proliferation activity against HL60, Raji, and Ramos B-cell leukemia lines with IC₅₀ values of 3.66 µM, 6.98 µM, and 5.39 µM, respectively. cuni.cz Similarly, certain pyrimidine derivatives have shown cytotoxic effects against HeLa and K562 cells. researchgate.net

Table 1: Anti-proliferative Activity of Selected Phenylpyrimidine Derivatives

| Compound | Cell Line | Activity (IC₅₀, µM) | Reference |

|---|---|---|---|

| Compound 12 | HepG-2 (Liver) | 3.74 | frontiersin.org |

| Compound 12 | MCF-7 (Breast) | 7.81 | frontiersin.org |

| Compound 12 | MDA-231 (Breast) | 4.85 | frontiersin.org |

| Compound 12 | HCT-116 (Colon) | 2.96 | frontiersin.org |

| Compound 12 | Caco-2 (Colon) | 9.27 | frontiersin.org |

| Compound 11g | HL60 (Leukemia) | 3.66 | cuni.cz |

| Compound 11g | Raji (Leukemia) | 6.98 | cuni.cz |

| Compound 11g | Ramos (Leukemia) | 5.39 | cuni.cz |

| Compound 20a | HCT116 (Colon) | 0.462 | ontosight.ai |

The mechanism behind this anti-proliferative activity often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that certain derivatives cause cell cycle arrest at different phases. For example, a novel series of pyrimidine-5-carbonitrile derivatives showed that compound 7f caused cell cycle arrest at the S-phase, followed by caspase 3-dependent apoptosis. smolecule.com In another study, compound 11g was found to block Ramos cells at the G0/G1 phase. cuni.cz Furthermore, some phenylpyrimidine derivatives were found to arrest cells at the G₂/M phase of the cell cycle. nih.gov

Apoptosis, or programmed cell death, is a key outcome of treatment with these derivatives. This is often mediated by specific signaling pathways. Mechanistic studies showed that compound 7f modulates the expression of key proteins in the PI3K/AKT pathway, including PI3K, p-PI3K, AKT, and p-AKT. smolecule.com The induction of apoptosis is further confirmed by the upregulation of pro-apoptotic proteins. For instance, some coumarin-pyrimidine hybrids prompted cell cycle arrest and upregulated pro-apoptotic proteins like caspases 3, 8, and 9, while downregulating anti-apoptotic proteins such as CDK-2, CDK-4, and CDK-6. nih.gov Another compound, (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) , was found to induce apoptosis in HeLa cells by increasing the levels of death receptors like DR5 and FAS, indicating activation of the extrinsic apoptotic pathway. nih.gov Flow cytometry analysis has confirmed apoptosis induction; for example, compound 11g induced apoptosis in 38.5% of Ramos cells at a concentration of 5 µM. cuni.cz

Molecular Docking and Ligand-Protein Interaction Analysis for Binding Mode Prediction

Molecular docking simulations are a crucial computational tool for predicting the binding affinity and interaction modes of this compound derivatives with their protein targets. These studies provide insights into the specific amino acid residues involved in the binding, guiding the rational design of more potent and selective inhibitors.